molecular formula C15H17N3 B1318061 {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine CAS No. 954257-49-9

{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine

Cat. No.: B1318061
CAS No.: 954257-49-9
M. Wt: 239.32 g/mol
InChI Key: QSVBXCSFWJZIKR-UHFFFAOYSA-N
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Description

{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine is a complex organic compound that features a unique structure combining an isoquinoline moiety with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial for optimizing the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoquinoline ring.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, often in the presence of a base.

Major Products: The major products of these reactions include oxidized isoquinoline derivatives, reduced isoquinoline compounds, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is often used in assays to understand its binding affinity and specificity towards different proteins and enzymes.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as a candidate for the treatment of certain neurological disorders.

Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular function.

Comparison with Similar Compounds

  • {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine shares similarities with other isoquinoline derivatives and pyridine-based compounds.
  • Compounds such as {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanol and {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}acetic acid exhibit similar structural features but differ in their functional groups.

Uniqueness: The uniqueness of this compound lies in its combination of the isoquinoline and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-10-13-6-3-8-17-15(13)18-9-7-12-4-1-2-5-14(12)11-18/h1-6,8H,7,9-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVBXCSFWJZIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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